molecular formula C7H7NO4 B14895081 3-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

3-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No.: B14895081
M. Wt: 169.13 g/mol
InChI Key: XNWQBUPQWNNJAL-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyridine ring structure, which is substituted with hydroxyl, methyl, and carboxylic acid groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid typically involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . This method allows for the formation of the pyridine ring with the desired substituents. The reaction conditions often include the use of a base catalyst and controlled temperature to ensure the proper formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the hydroxyl and carboxylic acid groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, and other derivatives.

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. For example, it has been shown to inhibit the activity of influenza endonuclease, which is crucial for viral replication . The binding of the compound to the active site of the enzyme prevents the cleavage of viral RNA, thereby inhibiting the replication process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

3-hydroxy-6-methyl-4-oxo-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C7H7NO4/c1-3-2-4(9)6(10)5(8-3)7(11)12/h2,10H,1H3,(H,8,9)(H,11,12)

InChI Key

XNWQBUPQWNNJAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(N1)C(=O)O)O

Origin of Product

United States

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